L-Histidine hydrochloride hydrate (CAS 5934-29-2) is the highly soluble, acidic salt form of the essential amino acid L-histidine, containing one molecule of water of crystallization. In industrial and pharmaceutical procurement, it is primarily sourced for its exceptional aqueous solubility and its critical role as a buffering agent and nutrient in biomanufacturing. Unlike the free base form, the hydrochloride monohydrate provides a pre-calibrated acidic profile, making it a foundational excipient in monoclonal antibody (mAb) formulations, high-density serum-free cell culture media, and parenteral nutrition solutions [1].
Substituting L-Histidine hydrochloride hydrate with the generic L-Histidine free base (CAS 71-00-1) introduces severe formulation risks in high-concentration applications. The free base exhibits limited aqueous solubility and forms an alkaline-to-neutral solution. If a manufacturer attempts to use the free base in high-concentration parenteral or bioprocessing media, it often requires the manual addition of strong acids (such as concentrated HCl) to achieve dissolution and the target pH. This ad-hoc acidification can cause localized pH spikes, leading to irreversible protein denaturation or inconsistent batch-to-batch osmolarity in cell cultures. Procuring the pre-formed hydrochloride monohydrate ensures immediate, high-concentration dissolution with predictable chloride stoichiometry and pH depression .
For high-concentration parenteral nutrition and concentrated bioreactor feeds, amino acid solubility is a strict limiting factor. L-Histidine hydrochloride hydrate demonstrates a maximum aqueous solubility of approximately 169.9 g/L at 20°C [1]. In contrast, the L-Histidine free base is limited to approximately 41.6 g/L at 25°C. This quantitative advantage allows formulators to achieve much higher molarities in stock solutions without risking precipitation.
| Evidence Dimension | Maximum Aqueous Solubility |
| Target Compound Data | 169.9 g/L (at 20°C) |
| Comparator Or Baseline | L-Histidine free base: ~41.6 g/L (at 25°C) |
| Quantified Difference | >4-fold higher solubility for the hydrochloride hydrate |
| Conditions | Aqueous solution at ambient room temperature |
Procuring the hydrochloride hydrate is mandatory for formulating highly concentrated liquid feeds and IV solutions where the free base would precipitate.
In biologic drug formulation, achieving a stable, slightly acidic pH (typically 5.5 to 6.5) is critical for preventing monoclonal antibody aggregation. L-Histidine hydrochloride hydrate provides an intrinsic acidic profile (pH 3.0–5.0 at 50 g/L) , whereas the free base is slightly alkaline (pH 7.0–8.0). By procuring both forms, manufacturers can create a self-buffering histidine system without introducing strong acids like HCl, which can cause localized protein denaturation during mixing [1].
| Evidence Dimension | Solution pH Profile |
| Target Compound Data | pH 3.0–5.0 (at 50 g/L) |
| Comparator Or Baseline | L-Histidine free base: pH 7.0–8.0 (at 0.1 M) |
| Quantified Difference | Provides the required acidic conjugate for pH 5.5-6.5 buffer systems |
| Conditions | Aqueous solution prior to final buffer titration |
Using the pre-formed hydrochloride salt eliminates the need for harsh acid titrants, protecting sensitive biologics from localized denaturation during manufacturing.
In the development of serum-free and protein-free media for mammalian cell lines (e.g., HEK293), osmotic balance and trace electrolyte availability are tightly controlled. L-Histidine hydrochloride hydrate provides an exact 1:1 molar ratio of histidine to chloride ions. Substituting this with the free base deprives the media of this pre-calculated chloride contribution, forcing process engineers to rebalance the formulation with additional salts, which can alter the overall ionic strength and affect cell viability [1].
| Evidence Dimension | Electrolyte Contribution |
| Target Compound Data | 1 mole of chloride per mole of histidine |
| Comparator Or Baseline | L-Histidine free base: 0 moles of chloride |
| Quantified Difference | Directly supplies essential chloride for osmotic regulation |
| Conditions | Chemically defined, serum-free suspension culture media |
Simplifies upstream bioprocessing media formulation by reliably combining an essential amino acid and a key electrolyte in a single, highly soluble ingredient.
Procured as the acidic counterpart to the free base to establish stable pH 6.0 buffer systems for high-value therapeutics like Trastuzumab, ensuring conformational stability and minimizing high-molecular-weight aggregation during storage and infusion [1].
Utilized in upstream bioprocessing for HEK293 and CHO cell lines, where its superior solubility and predictable chloride contribution support high-density suspension cultures without the risk of amino acid precipitation [2].
Selected over the free base in concentrated intravenous amino acid formulations to safely maximize the delivered dose of this essential amino acid while maintaining a stable, clear, and physiologically compatible solution [3].
Irritant